Sodium 2,6-dichlorophenolate
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Overview
Description
Sodium 2,6-dichlorophenolate is a chemical compound with the molecular formula C6H3Cl2NaO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a redox indicator due to its distinct color change properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,6-dichlorophenolate can be synthesized through the reaction of 2,6-dichlorophenol with sodium hydroxide. The reaction typically involves dissolving 2,6-dichlorophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-dichlorophenolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of phenolic derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted phenol derivatives.
Major Products Formed: The major products formed from these reactions include quinones, phenolic derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2,6-dichlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator in titration experiments to determine the concentration of reducing agents.
Biology: The compound is employed in studies involving electron transfer processes, particularly in photosynthesis research.
Medicine: this compound is used in assays to measure the activity of certain enzymes, such as glucose oxidase.
Industry: It is utilized in the food and beverage industry for the determination of vitamin C content in various products.
Mechanism of Action
The mechanism of action of sodium 2,6-dichlorophenolate primarily involves its role as a redox indicator. The compound undergoes reversible oxidation and reduction reactions, which are accompanied by distinct color changes. This property makes it useful for monitoring electron transfer processes in various chemical and biological systems. The molecular targets and pathways involved include the electron transport chain in photosynthesis and enzymatic reactions in biochemical assays.
Comparison with Similar Compounds
2,6-Dichlorophenol: This compound is structurally similar to sodium 2,6-dichlorophenolate but lacks the sodium ion. It is used in the synthesis of various organic compounds.
2,6-Dichlorophenolindophenol: Another related compound, often used as a redox indicator in similar applications.
Uniqueness: this compound is unique due to its sodium ion, which enhances its solubility in water and makes it more suitable for certain applications compared to its non-sodium counterparts. Its distinct color change properties also make it a valuable tool in various analytical and research settings.
Properties
CAS No. |
29726-01-0 |
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Molecular Formula |
C6H4Cl2NaO |
Molecular Weight |
185.99 g/mol |
IUPAC Name |
sodium;2,6-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.Na/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H; |
InChI Key |
SKFITFBTPYVNMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)Cl.[Na] |
29726-01-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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